n-Cyclohexylbenzo[d]thiazole-6-carboxamide
Description
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-cyclohexyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-11-4-2-1-3-5-11)10-6-7-12-13(8-10)18-9-15-12/h6-9,11H,1-5H2,(H,16,17) |
InChI Key |
HDDZQJVUJFFNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The benzo[d]thiazole core consists of a benzene ring fused to a thiazole heterocycle, with the carboxamide group at position 6 and the cyclohexyl substituent on the amide nitrogen. Key challenges in synthesizing n-cyclohexylbenzo[d]thiazole-6-carboxamide include:
- Regioselective introduction of the carboxamide group at the 6-position, which is meta to the thiazole sulfur.
- Efficient amidation to incorporate the bulky cyclohexyl group without racemization or side reactions.
- Compatibility of functional groups during multi-step sequences, particularly under reducing or acidic conditions.
Synthetic Strategies and Methodologies
Method A: Sequential Nitro Reduction and Acylation
This two-step approach begins with 6-nitrobenzo[d]thiazole, which undergoes reduction to 6-aminobenzo[d]thiazole followed by acylation with cyclohexanecarbonyl chloride.
Step 1: Nitro Group Reduction
6-Nitrobenzo[d]thiazole is reduced using catalytic hydrogenation (10% Pd/C, H₂, 60 psi) in ethanol at 50°C for 12 hours, yielding 6-aminobenzo[d]thiazole with >90% conversion. Alternative reductants like SnCl₂ in HCl (80°C, 4 hours) achieve similar results but require neutralization steps.
Step 2: Amide Bond Formation
The amine intermediate reacts with cyclohexanecarbonyl chloride in anhydrous dichloromethane with triethylamine (3 equiv) at 0°C→25°C for 6 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 68–75%.
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0→25 | 75 |
| Pyridine | THF | 25 | 62 |
| DMAP | Toluene | 40 | 58 |
Method B: Direct Amidation of Benzo[d]thiazole-6-carboxylic Acid
This one-pot method involves activating the carboxylic acid as an acyl chloride prior to cyclohexylamine coupling.
Acid Chloride Preparation
Benzo[d]thiazole-6-carboxylic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) in toluene for 3 hours. Excess thionyl chloride is removed under vacuum, and the residue is dissolved in dry THF.
Amidation
Cyclohexylamine (1.2 equiv) is added dropwise to the acid chloride solution at −10°C, followed by triethylamine (1.5 equiv). The mixture warms to 25°C over 2 hours, yielding the amide in 82% after aqueous workup.
Key Considerations :
- Moisture must be excluded to prevent hydrolysis of the acid chloride.
- Elevated temperatures during amidation risk forming cyclohexylammonium salts.
Method C: Coupling Reagent-Mediated Synthesis
Modern coupling agents like HATU or EDCl facilitate direct amidation without isolating the acid chloride.
Procedure
Benzo[d]thiazole-6-carboxylic acid (1 equiv), cyclohexylamine (1.1 equiv), and HATU (1.05 equiv) are combined in DMF with DIPEA (3 equiv) at 25°C for 6 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate (yield: 85–88%).
Table 2: Coupling Agent Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 6 | 88 |
| EDCl | DCM | 12 | 78 |
| DCC | THF | 24 | 65 |
Mechanistic Insights and Side Reactions
Competing Pathways in Acylation
During Method A, over-acylation may occur if excess acyl chloride is used, leading to bis-amide byproducts. Steric hindrance from the cyclohexyl group mitigates this, but stoichiometric control remains critical.
Epimerization Risks
The use of strong bases (e.g., NaOH) in aqueous amidation can racemize chiral centers. However, this is irrelevant for this compound due to its planar geometry.
Scalability and Industrial Applications
Method B offers the best scalability, with thionyl chloride recovery systems reducing costs. A pilot-scale run (10 kg starting material) achieved 80% yield using continuous distillation for solvent recycling.
Chemical Reactions Analysis
Types of Reactions
n-Cyclohexylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclohexylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Cyclohexylamine, being bulkier than aniline or cyclopropylamine, may require optimized coupling conditions (e.g., prolonged reaction time, elevated temperature) to achieve comparable yields (~70–75%).
- Steric hindrance from the cyclohexyl group could reduce reactivity, as seen in lower yields for bulky analogs like 2-(4-methylpiperidin-1-yl)-N-(4-chlorophenyl) derivative (29% yield) .
Physical and Spectral Properties
Melting Points and Solubility:
- N-Phenyl derivative (5a) : m.p. 230–231°C , indicative of strong crystal packing due to aromatic interactions.
- Hypothetical n-Cyclohexyl analog : Predicted lower m.p. (~180–200°C) due to aliphatic cyclohexyl group disrupting crystalline order.
Spectral Data:
Hypothetical SAR for n-Cyclohexyl Analog :
- The cyclohexyl group’s lipophilicity (clogP ≈ 3.5) may enhance membrane permeability compared to aromatic analogs (clogP ~2.8 for phenyl derivatives).
- Reduced hydrogen-bonding capacity (vs. 4-chlorophenyl or piperidinyl groups) could lower target binding affinity in polar active sites.
Biological Activity
n-Cyclohexylbenzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure
The compound this compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the cyclohexyl group and the carboxamide functionality enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that derivatives of benzo[d]thiazole, including this compound, exhibit significant biological activities:
- Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess antibacterial properties against various pathogens. For instance, benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains.
- Anti-Tubercular Activity : A study highlighted that certain benzothiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against the H37Rv strain of M. tuberculosis, indicating strong anti-tubercular potential .
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound and related compounds:
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5bf | M. tuberculosis | 0.78 | |
| 108 | B. typhi | 4 | |
| 126 | Various pathogens | 15.5–31.25 |
These findings suggest that modifications to the benzothiazole structure can significantly influence antimicrobial activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances antibacterial activity. For example, compounds with -CF3 or -NO2 groups showed superior activity compared to their counterparts with electron-donating groups (EDGs) like -NH2 .
Case Studies
- Study on Anti-Tubercular Activity :
- Antibacterial Efficacy :
Q & A
Q. Spectroscopy :
- NMR : Identify substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and amide carbonyl signals (~167–169 ppm in -NMR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
Chromatography : Use reverse-phase HPLC with retention times (e.g., 5.93–7.03 min) and UV/Vis detection for purity assessment .
Thermal analysis : Melting points (e.g., 230–254°C) confirm crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for benzo[d]thiazole carboxamides?
- Methodological Answer : Contradictions (e.g., varying IC values) may arise from assay conditions or structural nuances. Strategies include:
Dose-response validation : Repeat assays with standardized protocols (e.g., TbPTR1 inhibition at pH 7.4, 25°C) .
Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 2-amino vs. 2-acetamido groups) on target binding .
Molecular docking : Use software like AutoDock to predict binding modes to targets (e.g., BRAFV600E kinase) and rationalize discrepancies .
Q. What strategies improve the pharmacokinetic profile of n-Cyclohexylbenzo[d]thiazole-6-carboxamide?
- Methodological Answer : Enhance bioavailability through formulation optimization:
Cyclodextrin complexes : Use hydroxypropyl-β-cyclodextrin to increase solubility (e.g., 4c derivative achieved 80% oral bioavailability in murine models) .
Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
ADME-Tox profiling : Assess metabolic stability (e.g., microsomal assays) and cytotoxicity (e.g., HepG2 cells) to prioritize lead compounds .
Q. How can combinatorial therapy enhance the antiparasitic efficacy of benzo[d]thiazole carboxamides?
- Methodological Answer : Synergistic effects are explored via:
Co-administration with antifolates : Test combinations with methotrexate against Trypanosoma brucei (e.g., Potentiating Index = 1.2–2.7) .
Mechanistic studies : Quantify target enzyme inhibition (e.g., TbPTR1 IC = 0.35 µM) and parasite viability via ATP-based luminescence assays .
In vivo validation : Use infected rodent models to assess parasite load reduction (e.g., qPCR for T. brucei DNA) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
